6-methoxy-1-(3-nitrophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
6-methoxy-1-(3-nitrophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the pyrazoloquinoline family This compound is characterized by its unique structure, which includes a methoxy group, a nitrophenyl group, and a tolyl group attached to a pyrazoloquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-1-(3-nitrophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazoloquinoline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazoloquinoline core.
Introduction of the Methoxy Group: The methoxy group is introduced through a methylation reaction using reagents such as methyl iodide and a base like potassium carbonate.
Attachment of the Nitrophenyl Group: The nitrophenyl group is introduced via a nitration reaction, often using nitric acid and sulfuric acid as reagents.
Attachment of the Tolyl Group: The tolyl group is introduced through a Friedel-Crafts alkylation reaction using toluene and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-1-(3-nitrophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinoline derivatives with oxidized functional groups.
Reduction: Formation of amine derivatives by reducing nitro groups.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
6-methoxy-1-(3-nitrophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 6-methoxy-1-(3-nitrophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-methoxy-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
- 6-methoxy-1-(4-nitrophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline
- 6-methoxy-1-(3-nitrophenyl)-3-(m-tolyl)-1H-pyrazolo[4,3-c]quinoline
Uniqueness
6-methoxy-1-(3-nitrophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline is unique due to its specific combination of functional groups and its structural configuration
Properties
IUPAC Name |
6-methoxy-3-(4-methylphenyl)-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O3/c1-15-9-11-16(12-10-15)22-20-14-25-23-19(7-4-8-21(23)31-2)24(20)27(26-22)17-5-3-6-18(13-17)28(29)30/h3-14H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFMTQPVQGNTLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C4C=CC=C(C4=NC=C32)OC)C5=CC(=CC=C5)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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